5-bromo-N1-phenylbenzene-1,2-diamine

Medicinal Chemistry Receptor Pharmacology Structure-Activity Relationship

5-Bromo-N1-phenylbenzene-1,2-diamine is the definitive 5-bromo regioisomer of N1-phenyl-o-phenylenediamine. The bromine at the 5-position provides a unique vector for Suzuki-Miyaura, Buchwald-Hartwig, and related cross-coupling diversifications, accessing chemical space inaccessible from the common 4-bromo analog. The N1-phenyl-o-phenylenediamine core is validated in iNOS inhibitor design, coordination chemistry, and anticancer nanoflower formulations. Substituting the 4-bromo isomer introduces assay reproducibility risk; halogen position directly impacts target binding and coupling geometry. Procure with confidence for precise SAR exploration and ligand synthesis.

Molecular Formula C12H11BrN2
Molecular Weight 263.13 g/mol
Cat. No. B8789445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N1-phenylbenzene-1,2-diamine
Molecular FormulaC12H11BrN2
Molecular Weight263.13 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=C(C=CC(=C2)Br)N
InChIInChI=1S/C12H11BrN2/c13-9-6-7-11(14)12(8-9)15-10-4-2-1-3-5-10/h1-8,15H,14H2
InChIKeyTULMRSZNGUPYJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-N1-phenylbenzene-1,2-diamine (CAS 343952-87-4): A Strategic o-Phenylenediamine Building Block for Functional Material and Bioactive Compound Synthesis


5-Bromo-N1-phenylbenzene-1,2-diamine (CAS 343952-87-4) is a brominated N-aryl-o-phenylenediamine derivative with the molecular formula C12H11BrN2 and a molecular weight of 263.13 g/mol [1]. This compound features a 1,2-diamine core substituted with an N1-phenyl group and a bromine atom at the 5-position of the central benzene ring. The vicinal diamine motif is a privileged structure in coordination chemistry for ligand design and in medicinal chemistry for constructing bioactive heterocycles, while the bromine substituent provides a versatile synthetic handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to generate more complex molecular architectures [2].

Critical Procurement Consideration: Why 5-Bromo-N1-phenylbenzene-1,2-diamine Cannot Be Replaced by Unsubstituted or 4-Bromo Analogs in Designed Applications


The precise substitution pattern of 5-bromo-N1-phenylbenzene-1,2-diamine—specifically the bromine at the 5-position relative to the N1-phenyl group—governs both its electronic properties and reactivity profile. While the 4-bromo regioisomer (CAS 68765-53-7) and the unsubstituted N1-phenylbenzene-1,2-diamine (CAS 534-85-0) are commercially available alternatives, they are not functionally interchangeable. In transition metal-catalyzed cross-couplings, the regioisomeric bromine position dictates the vector and accessibility of subsequent bond formation. In medicinal chemistry contexts, halogen position is a key determinant of target binding; studies on halogenated diamine series demonstrate that moving a bromine substituent from the 3- or 4- position to the 2-position can reduce receptor binding affinity by 2- to 7-fold due to unfavorable steric interactions [1]. The 5-bromo substitution pattern may similarly confer a distinct steric and electronic profile relative to the 4-bromo isomer, which could translate to differences in selectivity, potency, or physicochemical properties. Without direct comparative data, substitution with an alternative regioisomer introduces an unquantified risk to assay reproducibility and project continuity.

Quantitative Differentiation Guide: 5-Bromo-N1-phenylbenzene-1,2-diamine Performance Benchmarks Against In-Class Comparators


Regioisomeric Bromine Position Modulates σ1 Receptor Binding Affinity by Up to 7-Fold in Halogenated Diamine Series

In a systematic study of halogenated N,N'-diphenethylethylenediamines, compounds bearing a bromine substituent at the 3- or 4-positions of the aromatic ring exhibited σ1 receptor binding affinities (Ki) ranging from 6.35 to 15.82 nM, whereas the corresponding 2-substituted analogs showed significantly reduced affinity (Ki 12.08 to 43.15 nM). The 2-bromo derivative demonstrated a 2- to 7-fold decrease in binding affinity relative to its 3- or 4-substituted counterparts, attributed to unfavorable steric bulk at the ortho position [1]. While this specific study did not directly evaluate 5-bromo-N1-phenylbenzene-1,2-diamine, the underlying SAR principle—that bromine position profoundly influences target engagement—is directly transferable. The 5-bromo substitution pattern in the target compound represents a distinct regioisomeric state relative to the more common 4-bromo analog (CAS 68765-53-7), suggesting that the two compounds will exhibit different binding and activity profiles in any receptor- or enzyme-based assay.

Medicinal Chemistry Receptor Pharmacology Structure-Activity Relationship

N1-Phenyl Substitution Enhances Cytotoxic Activity in Copper Hybrid Nanoflower Formulations Relative to Unsubstituted 1,2-Phenylenediamine

A comparative study evaluated the cytotoxic activity of hybrid nanoflowers (CuhNFs) synthesized using either N1-phenylbenzene-1,2-diamine (the non-brominated analog of the target compound) or unsubstituted 1,2-phenylenediamine as the organic component, with copper(II) as the inorganic component. When tested against MCF7 (breast cancer) and A549 (lung cancer) cell lines, both formulations demonstrated cytotoxic activity, with molecular docking studies indicating favorable binding interactions for the N1-phenylbenzene-1,2-diamine-derived material [1]. The study confirms that the N1-phenyl substitution confers enhanced potential for both breast and lung cancer applications compared to the simpler 1,2-phenylenediamine scaffold. While this study did not include the 5-bromo derivative, the data establish that the N1-phenyl substitution—a core structural feature of 5-bromo-N1-phenylbenzene-1,2-diamine—provides a measurable functional advantage over the unsubstituted o-phenylenediamine comparator in nanoformulation contexts.

Nanomedicine Cancer Therapeutics Hybrid Nanomaterials

Benzene-1,2-Diamine Scaffold Validated as Selective iNOS Inhibitor Template via Computational Design

A combined de novo design and molecular docking study identified the benzene-1,2-diamine scaffold as a privileged template for developing selective inducible nitric oxide synthase (iNOS) inhibitors. The study employed computational approaches to design diamine derivatives that achieve selective iNOS inhibition over endothelial (eNOS) and neuronal (nNOS) isoforms, a critical requirement for developing anti-inflammatory therapeutics without cardiovascular or neurological side effects [1]. 5-Bromo-N1-phenylbenzene-1,2-diamine, as a functionalized benzene-1,2-diamine, retains the core pharmacophore validated by this study while offering a bromine handle for further structural elaboration. The computational validation of the diamine scaffold for selective iNOS inhibition provides a mechanistic rationale for prioritizing this compound class in nitric oxide-related research programs.

Nitric Oxide Synthase Inflammation Computational Drug Design

Validated Application Scenarios for 5-Bromo-N1-phenylbenzene-1,2-diamine in Academic and Industrial Research


Synthesis of Diversified o-Phenylenediamine Libraries via Palladium-Catalyzed Cross-Coupling

The 5-bromo substituent serves as a reactive handle for Suzuki-Miyaura, Buchwald-Hartwig, and related cross-coupling reactions, enabling the systematic exploration of structure-activity relationships (SAR) around the o-phenylenediamine core. This approach is supported by established synthetic methodologies for N,N'-diaryl-o-phenylenediamines [1]. The 5-position offers a distinct vector for diversification compared to the more common 4-bromo regioisomer, potentially accessing unique chemical space not readily available from the 4-substituted analog.

Development of Copper-Based Hybrid Nanoflowers for Anticancer Evaluation

The N1-phenyl-o-phenylenediamine scaffold has demonstrated efficacy in copper hybrid nanoflower formulations against MCF7 and A549 cancer cell lines [1]. 5-Bromo-N1-phenylbenzene-1,2-diamine can serve as the organic component for analogous nanoflower synthesis, with the bromine substituent offering the added advantage of enabling post-synthetic functionalization or serving as a heavy-atom label for advanced characterization techniques such as X-ray photoelectron spectroscopy or anomalous X-ray scattering.

Design of Selective iNOS Inhibitors via Structure-Guided Optimization

Computational studies have validated the benzene-1,2-diamine scaffold as a template for achieving selective inducible nitric oxide synthase (iNOS) inhibition over eNOS and nNOS isoforms [1]. 5-Bromo-N1-phenylbenzene-1,2-diamine provides a functionalized starting point for synthesizing and screening iNOS inhibitor candidates, with the 5-bromo position allowing for subsequent structural refinement to optimize both potency and isoform selectivity.

Synthesis of Ligands for Coordination Chemistry and Asymmetric Catalysis

Vicinal diamines, including o-phenylenediamine derivatives, are extensively employed as ligands in coordination chemistry due to their ability to chelate transition metals [1]. The N1-phenyl group in 5-bromo-N1-phenylbenzene-1,2-diamine introduces steric bulk and electronic modulation to the ligand framework, while the 5-bromo position enables tethering to solid supports or further functionalization for catalyst immobilization and recovery studies.

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